molecular formula C9H9Br3 B090972 1,3,5-Tris(bromomethyl)benzene CAS No. 18226-42-1

1,3,5-Tris(bromomethyl)benzene

Cat. No. B090972
CAS RN: 18226-42-1
M. Wt: 356.88 g/mol
InChI Key: GHITVUOBZBZMND-UHFFFAOYSA-N
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Description

1,3,5-Tris(bromomethyl)benzene has three bromo substituents around an aromatic ring . It is mainly utilized in the synthesis of ligands and dendrimeric monomers . It can also be used to treat bacterial infections and potentiation of antibiotics .


Synthesis Analysis

1,3,5-Tris(bromomethyl)benzene can be synthesized from Mesitylene . The reaction involves refluxing Mesitylene with N-Bromosuccinimide and benzoyl peroxide in tetrachloromethane for about 6 hours at 70 °C .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tris(bromomethyl)benzene is C9H9Br3 . It has three bromo substituents around an aromatic ring .


Chemical Reactions Analysis

1,3,5-Tris(bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .


Physical And Chemical Properties Analysis

1,3,5-Tris(bromomethyl)benzene is a solid with a melting point of 94-99 °C . Its predicted boiling point is 352.2±37.0 °C and its predicted density is 2.005±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis of Ligands and Dendrimeric Monomers 1,3,5-Tris(bromomethyl)benzene is an important starting material for the synthesis of branched ligands or dendrimeric molecules which have a mesitylene unit at their core .

2. Fabrication of Proton Exchange Membranes (PEMs) Proton exchange membranes can be fabricated by covalently linking polybenzimidazole (PBI) and 1,3,5-tris(bromomethyl)benzene as part of the tri-functional bromomethyls for fuel cell applications .

3. Synthesis of Trifluoroacetamide Derivative Triaza [3 3 ]cyclophane 1,3,5-Tris(bromomethyl)benzene is also used in the synthesis of trifluoroacetamide derivative triaza [3 3 ]cyclophane .

Crosslinking with Triptycene Monomers

1,3,5-Tris(bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .

Self-Assembly of Coordination Polymers

Given the synthetic possibilities of this molecule, it is now being used for the preparation of new ligands which may be employed in the self-assembly of coordination polymers .

Crystal Structure Analysis

The crystal structure of 1,3,5-Tris(bromomethyl)benzene is rich in Br Br, CH2 Br and CH weak intermolecular contacts which mediate the crystal packing of individual molecules. These interactions promote a red-shift of a handful of vibrational modes (associated with the pendant –CH2Br groups) compared with values from theoretical density functional theory (DFT) calculations .

Safety And Hazards

1,3,5-Tris(bromomethyl)benzene is classified as a dangerous substance. It is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

1,3,5-Tris(bromomethyl)benzene is mainly utilized in the synthesis of ligands and dendrimeric monomers . It can also be used to treat bacterial infections and potentiation of antibiotics . Its potential for future applications lies in its ability to form microporous polymers for selective adsorption of CO2 and H2 .

properties

IUPAC Name

1,3,5-tris(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHITVUOBZBZMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336232
Record name 1,3,5-Tris(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(bromomethyl)benzene

CAS RN

18226-42-1
Record name 1,3,5-Tris(bromomethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(bromomethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3,5-tris(bromomethyl)benzene?

A1: 1,3,5-Tris(bromomethyl)benzene has the molecular formula C9H9Br3 and a molecular weight of 339.85 g/mol. []

Q2: What are some key spectroscopic characteristics of 1,3,5-tris(bromomethyl)benzene?

A2: Spectroscopic analysis, particularly 1H NMR and 13C NMR, reveals distinct peaks associated with the aromatic ring protons and the methylene (-CH2Br) groups. Additionally, the crystal structure shows characteristic vibrational modes associated with the -CH2Br groups, often observed as red-shifted bands in the infrared spectrum due to intermolecular interactions. []

Q3: Is 1,3,5-tris(bromomethyl)benzene soluble in common organic solvents?

A3: Yes, 1,3,5-tris(bromomethyl)benzene exhibits good solubility in common organic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane. [, , , , ]

Q4: What are the primary applications of 1,3,5-tris(bromomethyl)benzene in scientific research?

A4: 1,3,5-Tris(bromomethyl)benzene is widely employed as a versatile building block in organic synthesis, particularly for creating three-dimensional structures and polymers. Its three bromomethyl (-CH2Br) groups offer multiple reactive sites for nucleophilic substitution reactions, facilitating the creation of diverse molecular architectures. [, , , , , ]

Q5: How does 1,3,5-tris(bromomethyl)benzene contribute to the synthesis of polymers?

A5: The three reactive bromomethyl groups of 1,3,5-tris(bromomethyl)benzene make it ideal for synthesizing branched polymers [] and hyperbranched polymers. [] It acts as a crosslinking agent, reacting with monomers or polymers containing nucleophilic groups like amines or thiols, resulting in the formation of robust, interconnected polymer networks. This crosslinking capability is especially valuable in creating materials with enhanced mechanical strength, thermal stability, and solvent resistance. [, , , ] For example, researchers used 1,3,5-tris(bromomethyl)benzene to synthesize a branched poly(phenylene ethylene) [] and hyper-cross-linked polymers with high surface area for gas storage and separation. []

Q6: Can 1,3,5-tris(bromomethyl)benzene be used to synthesize macromolecules with specific cavity sizes?

A6: Yes, 1,3,5-tris(bromomethyl)benzene plays a crucial role in synthesizing macrobicyclic structures with tailored cavity sizes. Its rigid aromatic core and three equidistant reactive arms enable the controlled assembly of large, cyclic molecules capable of encapsulating guest molecules. [, , ] This has significant implications in supramolecular chemistry, allowing for the design of host-guest systems with specific recognition properties and potential applications in catalysis, sensing, and drug delivery.

Q7: How is 1,3,5-tris(bromomethyl)benzene used in the preparation of thin-film composite membranes?

A7: 1,3,5-Tris(bromomethyl)benzene is a key monomer in the interfacial polymerization process for fabricating thin-film composite (TFC) membranes. It reacts with diamines, such as p-phenylenediamine, at the interface of two immiscible phases, forming a thin, selective polyamine layer on a porous support. These membranes have shown remarkable stability at extreme pH conditions, making them promising for nanofiltration applications in harsh environments. [, ]

Q8: What role does 1,3,5-tris(bromomethyl)benzene play in synthesizing multitopic guests for host-guest chemistry?

A8: 1,3,5-Tris(bromomethyl)benzene acts as a scaffold for attaching multiple guest units, creating "multitopic guests" capable of simultaneously interacting with multiple host molecules. These multitopic interactions enhance binding affinity and allow for the construction of complex supramolecular assemblies. For instance, researchers synthesized tritopic adamantyl systems using 1,3,5-tris(bromomethyl)benzene to investigate their binding properties with cyclodextrins and cucurbiturils, demonstrating its potential in developing advanced drug delivery systems. []

Q9: How is 1,3,5-tris(bromomethyl)benzene utilized in the synthesis of metal complexes?

A9: 1,3,5-Tris(bromomethyl)benzene serves as a valuable precursor for designing ligands that can bind to metal ions. The bromomethyl groups readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to create multidentate ligands. These ligands can then coordinate to metal centers, forming metal complexes with unique properties. Researchers have successfully synthesized trinuclear Ru(II) polypyridyl complexes using 1,3,5-tris(bromomethyl)benzene derivatives, showcasing its potential in developing new materials for optoelectronic and catalytic applications. [, ]

Q10: How does the structure of 1,3,5-tris(bromomethyl)benzene influence its reactivity?

A10: The three bromomethyl groups are strategically positioned on the benzene ring, making them equally accessible for reactions and promoting the formation of symmetrical, three-dimensional structures. []

Q11: Have there been any computational studies on 1,3,5-tris(bromomethyl)benzene and its derivatives?

A11: Yes, theoretical density functional theory (DFT) calculations have been employed to investigate the vibrational modes and electronic properties of 1,3,5-tris(bromomethyl)benzene. [] These calculations provide insights into the molecular geometry, electronic structure, and spectroscopic characteristics of the compound. Additionally, computational methods can be used to model the interactions of 1,3,5-tris(bromomethyl)benzene with other molecules, aiding in the design of new materials and understanding reaction mechanisms.

Q12: How does modifying the structure of 1,3,5-tris(bromomethyl)benzene influence its properties?

A12: Introducing substituents on the benzene ring can significantly impact the reactivity, solubility, and electronic properties of 1,3,5-tris(bromomethyl)benzene derivatives. [] For example, electron-withdrawing groups can enhance the reactivity of the bromomethyl groups towards nucleophilic substitution, while electron-donating groups can modulate the electronic properties of the resulting compounds. This fine-tuning of properties through structural modifications allows for tailoring 1,3,5-tris(bromomethyl)benzene derivatives for specific applications.

Q13: What is the effect of alkyl substituents on the reactivity of 1,3,5-tris(bromomethyl)benzene derivatives?

A13: Alkyl substituents on the benzene ring can influence the reactivity of the bromomethyl groups in 1,3,5-tris(bromomethyl)benzene derivatives. The steric hindrance imposed by bulky alkyl groups can affect the accessibility of the bromomethyl groups for nucleophilic substitution reactions. [] Additionally, alkyl groups can impact the solubility and aggregation behavior of the resulting compounds, which can be important considerations in various applications.

Q14: Are there specific SHE regulations regarding the use and disposal of 1,3,5-tris(bromomethyl)benzene?

A14: While specific regulations may vary by region, 1,3,5-tris(bromomethyl)benzene, like many halogenated organic compounds, should be handled and disposed of following appropriate safety guidelines. Its potential environmental impact necessitates responsible waste management practices.

Q15: What are some strategies to mitigate the environmental impact of 1,3,5-tris(bromomethyl)benzene?

A15: Minimizing waste generation through efficient synthetic routes and exploring alternative, less hazardous reagents are crucial. Additionally, developing eco-friendly reaction conditions, such as using greener solvents, can contribute to reducing the environmental footprint of processes involving 1,3,5-tris(bromomethyl)benzene.

Q16: What analytical methods are commonly used to characterize and quantify 1,3,5-tris(bromomethyl)benzene?

A16: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. [, , ] NMR provides structural information, MS confirms the molecular weight and fragmentation pattern, and elemental analysis verifies the elemental composition.

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